molecular formula C13H21NOS B2637909 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone CAS No. 2034421-01-5

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone

Cat. No. B2637909
CAS RN: 2034421-01-5
M. Wt: 239.38
InChI Key: FDNDPMWRXKGUKW-UHFFFAOYSA-N
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Description

The compound “1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone” is a complex organic molecule. It contains a 2-thia-5-azabicyclo[2.2.1]heptane moiety, which is a bicyclic structure with a sulfur and a nitrogen atom .


Synthesis Analysis

The synthesis of similar structures has been reported in the literature. For instance, oxygenated 2-azabicyclo[2.2.1]heptanes have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. The “2-thia-5-azabicyclo[2.2.1]heptane” part of the molecule indicates a bicyclic structure with a sulfur atom (thia) and a nitrogen atom (aza) in the ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Scientific Research Applications

Synthesis of Novel Derivatives

One research avenue involves the synthesis of novel bicyclic derivatives, such as 2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives, which are synthesized from trans-4-hydroxy-L-proline through a series of reactions including N-alkylation, esterification, and sulfonylation. These compounds have been characterized by 1H NMR and MS, showcasing their potential as intermediates for further chemical transformations (Yuan Zhe-dong, 2013).

Exploring Reaction Mechanisms

Studies also delve into reaction mechanisms, such as the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane, revealing insights into intermediate formations and thermal fragmentation processes. This research contributes to a deeper understanding of the stability and reactivity of such bicyclic compounds (P. Dervan & T. Uyehara, 1976).

Development of Pharmaceutical Intermediates

Furthermore, the potential for these bicyclic structures as pharmaceutical intermediates is explored. For instance, the synthesis of 7-oxa-1-azabicyclo[2.2.1]heptane derivatives from sugar nitrones and their conformational analysis highlights the versatility of these compounds in medicinal chemistry, especially in the creation of structurally complex and stereochemically defined molecules (T. Rowicki et al., 2019).

Versatile Intermediates for Synthesis

The use of 2-azabicyclo[2.2.1]hept-5-en-3-one epoxides as versatile intermediates for synthesizing cyclopentyl carbocyclic nucleosides demonstrates the practical application of these compounds in synthesizing bioactive molecules. This research underscores the utility of bicyclic structures in constructing molecules with potential therapeutic value (Belen M. Dominguez & P. Cullis, 1999).

Future Directions

The synthesis and study of such complex organic molecules have potential applications in various fields, including medicinal chemistry and materials science. Future research could focus on exploring these possibilities and optimizing the synthesis process .

properties

IUPAC Name

2-cyclohexyl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS/c15-13(6-10-4-2-1-3-5-10)14-8-12-7-11(14)9-16-12/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNDPMWRXKGUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone

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